PA3552-IN-1

Antibiotic Adjuvant Synergy Pseudomonas aeruginosa

PA3552-IN-1 (also designated compound is a synthetic small-molecule antibiotic adjuvant derived from niclosamide. It is characterized by the molecular formula C13H8ClFN2O4 and a molecular weight of 310.67 g/mol.

Molecular Formula C13H8ClFN2O4
Molecular Weight 310.66 g/mol
Cat. No. B12421375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePA3552-IN-1
Molecular FormulaC13H8ClFN2O4
Molecular Weight310.66 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)F)O
InChIInChI=1S/C13H8ClFN2O4/c14-10-6-8(17(20)21)2-3-11(10)16-13(19)9-5-7(15)1-4-12(9)18/h1-6,18H,(H,16,19)
InChIKeyBDYVQNWGUDCTIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PA3552-IN-1 (Compound 15) CAS 1008121-12-7: Niclosamide-Derived Antibiotic Adjuvant for Polymyxin B Resensitization


PA3552-IN-1 (also designated compound 15) is a synthetic small-molecule antibiotic adjuvant derived from niclosamide [1]. It is characterized by the molecular formula C13H8ClFN2O4 and a molecular weight of 310.67 g/mol . Unlike direct-acting antibacterials, PA3552-IN-1 functions by suppressing the expression of the PA3552 gene, a component of the arn/pmr operon responsible for lipopolysaccharide (LPS) modification and cationic antimicrobial peptide resistance in Pseudomonas aeruginosa [1]. This mechanism restores the susceptibility of multidrug-resistant (MDR) P. aeruginosa strains to the last-resort antibiotic polymyxin B [1].

Procurement Justification for PA3552-IN-1: Why Niclosamide or Unoptimized Analogs Cannot Be Substituted


Direct substitution of PA3552-IN-1 with its parent compound, niclosamide, or other niclosamide-derived analogs is not scientifically justifiable for the purpose of resensitizing MDR P. aeruginosa to polymyxin B. While niclosamide itself was identified as a hit capable of potentiating polymyxin B [1], its clinical utility as an adjuvant is constrained by inherent toxicity and poor aqueous solubility [2]. PA3552-IN-1 is the product of a dedicated structure-activity relationship (SAR) optimization campaign of an N-phenyl benzoyl amide series, explicitly designed to overcome these limitations while maximizing synergistic potency with polymyxin B against the MDR P. aeruginosa DK2 strain [2]. Evidence from this campaign demonstrates that minor structural modifications among the 29 synthesized derivatives result in significant differences in adjuvant activity, making PA3552-IN-1 the lead candidate for this specific application [1].

Quantitative Differentiation of PA3552-IN-1: Validated Synergy and Resistance Suppression


256-Fold Enhancement of Polymyxin B Potency Against MDR P. aeruginosa DK2

In combination with PA3552-IN-1, the minimum inhibitory concentration (MIC) of polymyxin B against the multidrug-resistant P. aeruginosa DK2 strain was reduced from 256 μg/mL to 1 μg/mL [1].

Antibiotic Adjuvant Synergy Pseudomonas aeruginosa Polymyxin B

Superior In Vitro and In Vivo Bacterial Elimination vs. Polymyxin B Monotherapy

The combination of PA3552-IN-1 (compound 15) with polymyxin B demonstrated superior elimination of P. aeruginosa DK2 in both in vitro and in vivo models compared to administration of polymyxin B alone [1].

In Vivo Efficacy Combination Therapy Pseudomonas aeruginosa Infection Model

Decelerated Emergence of Polymyxin B Resistance in MDR P. aeruginosa

The combination therapy of PA3552-IN-1 with polymyxin B was shown to decelerate the progression of polymyxin B resistance in the MDR P. aeruginosa DK2 strain compared to treatment with the antibiotic alone [1].

Antimicrobial Resistance Resistance Suppression Pseudomonas aeruginosa Evolutionary Pressure

Mechanistic Link: Reduction of PA3552 Gene Expression Correlates with Synergy

Treatment with PA3552-IN-1 (derivative 15) was shown to reduce the expression of the PA3552 gene, providing a direct mechanistic link to its synergistic activity with polymyxin B [1].

Mechanism of Action Gene Expression arn Operon LPS Modification

PA3552-IN-1 Procurement Guide: Optimal Use Cases in Antimicrobial Research


Resensitization of Multidrug-Resistant Pseudomonas aeruginosa to Polymyxin B

PA3552-IN-1 is ideally suited for research focused on overcoming polymyxin B resistance in MDR P. aeruginosa, particularly strains exhibiting high-level resistance (e.g., MIC ≥ 256 μg/mL). Its demonstrated ability to reduce the MIC of polymyxin B by 256-fold provides a robust system for studying adjuvant-mediated antibiotic resensitization [1].

In Vivo Proof-of-Concept Studies for Antibiotic Adjuvant Therapy

Given its validated in vivo efficacy in combination with polymyxin B [1], this compound is a strong candidate for animal model studies investigating the therapeutic potential of adjuvant therapies for difficult-to-treat P. aeruginosa infections. Its use can demonstrate the translational relevance of in vitro synergy findings.

Investigating Suppression of Antibiotic Resistance Evolution

PA3552-IN-1 is a valuable tool for researchers studying the evolutionary dynamics of antibiotic resistance. Its reported ability to decelerate the development of resistance to polymyxin B [1] makes it suitable for experimental evolution studies designed to identify strategies for prolonging antibiotic efficacy.

Mechanistic Studies on the arn/pmr Operon and LPS Modification

As a compound shown to reduce PA3552 gene expression [1], PA3552-IN-1 can be used as a chemical probe to dissect the role of the arn/pmr operon in cationic antimicrobial peptide resistance. It is relevant for fundamental microbiology research into cell envelope stress responses and polymyxin resistance mechanisms in P. aeruginosa.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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